molecular formula C19H19ClN2O3 B12729841 1-((N-(1,3-Dioxo-2-ethyl-2-indanyl)-N-methylcarbamoyl)methyl)pyridinium chloride CAS No. 59209-58-4

1-((N-(1,3-Dioxo-2-ethyl-2-indanyl)-N-methylcarbamoyl)methyl)pyridinium chloride

Cat. No.: B12729841
CAS No.: 59209-58-4
M. Wt: 358.8 g/mol
InChI Key: XXEOBVIGNJGMDV-UHFFFAOYSA-M
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Description

1-((N-(1,3-Dioxo-2-ethyl-2-indanyl)-N-methylcarbamoyl)methyl)pyridinium chloride is a complex organic compound with a unique structure that includes a pyridinium ring, an indanyl group, and a carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((N-(1,3-Dioxo-2-ethyl-2-indanyl)-N-methylcarbamoyl)methyl)pyridinium chloride typically involves multiple steps:

    Formation of the Indanyl Group: The indanyl group is synthesized through a series of reactions starting from a suitable aromatic precursor

    Carbamoylation: The indanyl group is then reacted with methyl isocyanate to form the N-methylcarbamoyl derivative.

    Pyridinium Ring Introduction: The final step involves the reaction of the N-methylcarbamoyl derivative with a pyridinium salt to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-((N-(1,3-Dioxo-2-ethyl-2-indanyl)-N-methylcarbamoyl)methyl)pyridinium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state derivatives, while reduction may yield more reduced forms of the compound.

Scientific Research Applications

1-((N-(1,3-Dioxo-2-ethyl-2-indanyl)-N-methylcarbamoyl)methyl)pyridinium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-((N-(1,3-Dioxo-2-ethyl-2-indanyl)-N-methylcarbamoyl)methyl)pyridinium chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-((N-(1,3-Dioxo-2-ethyl-2-indanyl)-N-methylcarbamoyl)methyl)pyridinium bromide
  • 1-((N-(1,3-Dioxo-2-ethyl-2-indanyl)-N-methylcarbamoyl)methyl)pyridinium iodide

Uniqueness

1-((N-(1,3-Dioxo-2-ethyl-2-indanyl)-N-methylcarbamoyl)methyl)pyridinium chloride is unique due to its specific combination of functional groups and its potential applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.

Properties

CAS No.

59209-58-4

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

N-(2-ethyl-1,3-dioxoinden-2-yl)-N-methyl-2-pyridin-1-ium-1-ylacetamide;chloride

InChI

InChI=1S/C19H19N2O3.ClH/c1-3-19(17(23)14-9-5-6-10-15(14)18(19)24)20(2)16(22)13-21-11-7-4-8-12-21;/h4-12H,3,13H2,1-2H3;1H/q+1;/p-1

InChI Key

XXEOBVIGNJGMDV-UHFFFAOYSA-M

Canonical SMILES

CCC1(C(=O)C2=CC=CC=C2C1=O)N(C)C(=O)C[N+]3=CC=CC=C3.[Cl-]

Origin of Product

United States

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